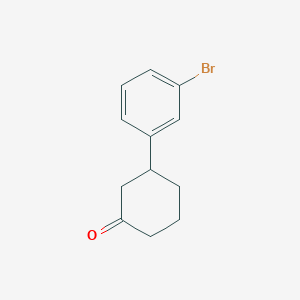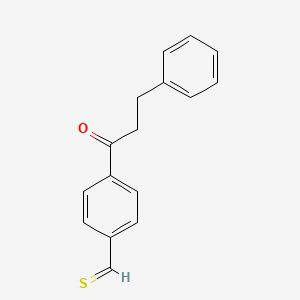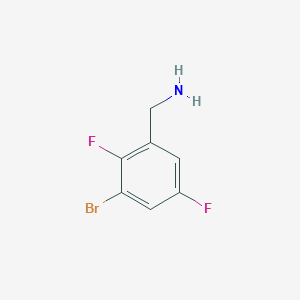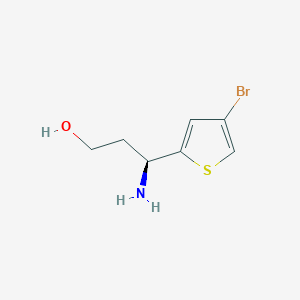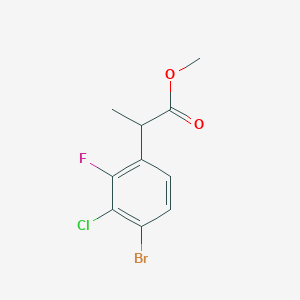
Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate is an organic compound with the molecular formula C10H9BrClFO2. It is a derivative of propanoic acid and contains bromine, chlorine, and fluorine atoms attached to a phenyl ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate typically involves the esterification of 2-(4-bromo-3-chloro-2-fluorophenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
化学反応の分析
Types of Reactions
Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4)
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is commonly used for reducing the ester group.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is used for oxidizing the ester to a carboxylic acid
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Reduction: Formation of 2-(4-bromo-3-chloro-2-fluorophenyl)propanol.
Oxidation: Formation of 2-(4-bromo-3-chloro-2-fluorophenyl)propanoic acid
科学的研究の応用
Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms on the phenyl ring can enhance its binding affinity to certain biological targets, thereby modulating their activity. The exact pathways involved vary based on the specific use of the compound .
類似化合物との比較
Similar Compounds
- Methyl 2-bromo-3-(2-fluorophenyl)propanoate
- Methyl 2-bromo-3-(4-fluorophenyl)propanoate
- Methyl 4-bromo-2-fluorobenzoate
Uniqueness
Methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring. This unique combination of halogens can influence its reactivity and binding properties, making it a valuable compound for specific research applications .
特性
分子式 |
C10H9BrClFO2 |
|---|---|
分子量 |
295.53 g/mol |
IUPAC名 |
methyl 2-(4-bromo-3-chloro-2-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H9BrClFO2/c1-5(10(14)15-2)6-3-4-7(11)8(12)9(6)13/h3-5H,1-2H3 |
InChIキー |
USHQLHDQQCGZJS-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C(=C(C=C1)Br)Cl)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


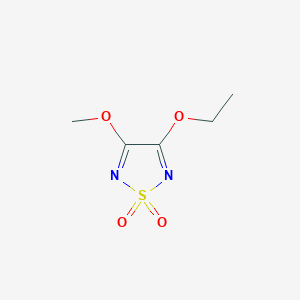
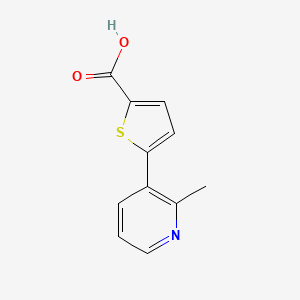
![Thiazolo[4,5-c]pyridine-4-carbonitrile](/img/structure/B13089213.png)

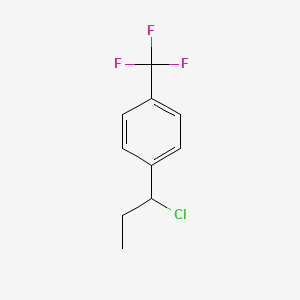



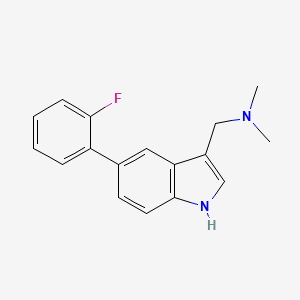
![tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate](/img/structure/B13089246.png)
